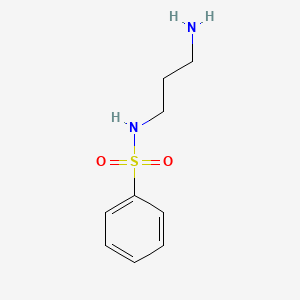

N-(3-aminopropyl)benzenesulfonamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-(3-aminopropyl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O2S/c10-7-4-8-11-14(12,13)9-5-2-1-3-6-9/h1-3,5-6,11H,4,7-8,10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOIYXQAGSABUBR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)NCCCN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

N-(3-aminopropyl)benzenesulfonamide: A Canonical Linker for Supramolecular Architectures and Enzyme Targeting

[1][2][3]

Executive Summary

In the realm of supramolecular chemistry and drug design, the "linker" is rarely a passive structural element; it is a functional operator that dictates topology, solubility, and binding thermodynamics. N-(3-aminopropyl)benzenesulfonamide (N-APB) represents a high-utility scaffold that bridges the gap between small-molecule pharmacophores and macromolecular hosts.[1][2][3]

This guide dissects N-APB not merely as a chemical intermediate, but as a dual-function supramolecular module:

-

The Head (Sulfonamide): A privileged motif for hydrogen bonding networks and metalloenzyme coordination (specifically Carbonic Anhydrase).[3]

-

The Tail (Aminopropyl): A flexible, ionizable spacer that facilitates conjugation to polymers, surfaces, or inclusion into macrocyclic hosts like cucurbituril and cyclodextrin.[3]

Molecular Architecture and Physicochemical Properties[2][4][5][6][7][8]

Understanding the electrostatic landscape of N-APB is prerequisite to its application in self-assembly.[1][2][3] The molecule possesses two distinct ionization centers that allow for pH-gated supramolecular switching.[1][2][3]

Structural Analysis[1][2][3][5][7][8]

-

Sulfonamide Moiety (

): Acts as a hydrogen bond donor/acceptor.[1][2][3] In metalloenzymes, the deprotonated nitrogen coordinates to Zinc(II).[3] -

Propyl Spacer (

): Provides critical steric clearance (~4–5 Å).[1][2][3] This length is often optimized to allow the sulfonamide head to bury into an enzyme active site while the amine tail remains solvent-exposed for conjugation.[1][2][3] -

Primary Amine (

): The conjugation handle. It exists as a cationic ammonium species (

Physicochemical Data Table

| Property | Value (Approx.) | Significance in Supramolecular Design |

| Molecular Weight | 214.29 g/mol | Low MW allows high loading density on carriers.[1][2][3] |

| pKa (Sulfonamide) | ~10.1 | Remains neutral/protonated at pH 7.4; deprotonates to bind Zn(II).[3] |

| pKa (Amine) | ~10.5 | Positively charged at pH 7.4; key for cation- |

| LogP | ~0.3 - 0.8 | Amphiphilic character; soluble in aqueous buffers and polar organics.[1][2][3] |

| H-Bond Donors | 2 (Sulfonamide NH, Amine NH2) | Critical for crystal lattice formation and host-guest locking.[1][2][3] |

Supramolecular Applications

The "Tail Approach" in Enzyme Inhibition

The most authoritative application of N-APB is in the design of Carbonic Anhydrase (CA) Inhibitors .[2][3] The "Tail Approach," pioneered by Supuran et al., utilizes the sulfonamide to bind the catalytic Zinc ion deep within the CA active site. The propyl linker extends out of the hydrophobic pocket, presenting the amine group at the enzyme surface.

-

Mechanism: The linker ensures the bulky supramolecular carrier (e.g., a gold nanoparticle, dendrimer, or polymer) does not sterically clash with the enzyme rim.

-

Selectivity: Varying the linker length (ethyl vs. propyl vs. butyl) tunes selectivity for specific CA isoforms (e.g., tumor-associated CA IX vs. cytosolic CA II).[3]

Host-Guest Inclusion Complexes

N-APB serves as an ideal guest molecule for macrocycles due to its size and amphiphilicity.[1][2][3]

-

-Cyclodextrin (

-

Cucurbit[n]uril (CB[n]): The protonated propyl amine tail can thread into the carbonyl-fringed portals of CB[6] or CB[7] via high-affinity ion-dipole interactions.[1][2][3]

Experimental Protocols

Protocol: High-Fidelity Synthesis of N-APB

Objective: Synthesize N-(3-aminopropyl)benzenesulfonamide with >95% purity.

Reagents:

-

Benzenesulfonyl chloride (1.0 eq)[3]

-

N-Boc-1,3-diaminopropane (1.1 eq) [CAS: 75178-96-0][1][2][3]

-

Triethylamine (TEA) (1.5 eq)[3]

-

Dichloromethane (DCM) (anhydrous)[3]

-

Trifluoroacetic acid (TFA)[3]

Workflow:

-

Coupling (Sulfonylation):

-

Dissolve N-Boc-1,3-diaminopropane (1.1 eq) and TEA (1.5 eq) in anhydrous DCM at 0°C under inert atmosphere (

). -

Add benzenesulfonyl chloride (1.0 eq) dropwise over 30 minutes.[3] Rationale: Slow addition prevents localized concentration spikes and exotherms.[2]

-

Warm to Room Temperature (RT) and stir for 4 hours. Monitor by TLC (Hexane:EtOAc 1:1).[1][3]

-

-

Workup:

-

Deprotection:

-

Purification (The Critical Step):

Protocol: Supramolecular Binding Assay (Fluorescence Quenching)[3]

Objective: Determine the binding constant (

-

Preparation: Prepare a

stock solution of N-APB in Phosphate Buffer (pH 7.4). -

Titration: Add increasing concentrations of

-CD (0 to 5 mM) to the N-APB solution. -

Measurement: Monitor the intrinsic fluorescence of the phenyl group (Excitation: ~260 nm, Emission: ~300-350 nm).

-

Analysis: Plot

vs. [Host] (Stern-Volmer plot) or fit to a 1:1 binding isotherm to extract

Visualizing the Mechanism

The following diagram illustrates the synthesis pathway and the subsequent "Tail Approach" mechanism where N-APB links a macromolecular carrier to the Carbonic Anhydrase active site.

Caption: Figure 1.[3][5][6] Synthetic route to N-APB and its mechanistic role bridging a carrier to the CA active site.

Strategic Insights for Drug Development

When utilizing N-APB in drug development pipelines, consider the following:

-

Linker Length Sensitivity: While the propyl (C3) linker is standard, data suggests that extending to butyl (C4) can sometimes increase affinity for CA II by allowing more flexibility for hydrophobic interactions with the Phe131 residue.[3] However, C3 is often preferred for compactness.[3]

-

Solubility Profile: The free amine significantly enhances aqueous solubility compared to alkyl-sulfonamides.[1][2][3] If the final construct is too hydrophobic, the amine can be left protonated (salt form) during formulation.[3]

-

Metabolic Stability: Sulfonamides are generally stable, but the propyl amine linkage is susceptible to oxidative deamination by amine oxidases if not sterically protected or conjugated.[3] Ensure the amine is derivatized (e.g., to an amide or urea) in the final drug candidate to prevent premature metabolism.

References

-

Supuran, C. T. (2008).[3] Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery. Link

-

PubChem. (2025).[1][3][7][8] Benzenesulfonamide, 3-amino- and derivatives. National Library of Medicine.[1][2][3] Link

-

Touisni, N., et al. (2011).[3] Synthesis and Carbonic Anhydrase Inhibitory Activity of Benzenesulfonamide Derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry. Link

-

Linden, A. & Bienz, S. (1999).[3][5] Crystal structure of N-{4-[(benzenesulfonyl)amino]butyl}benzenesulfonamide. (Structural analog comparison). Link

-

Cragg, P. J. (2010).[3] A Practical Guide to Supramolecular Chemistry. Wiley.[1][2][3] (General reference for Host-Guest titration protocols). Link[3]

Sources

- 1. 3-Amino-N-isopropylbenzenesulfonamide | C9H14N2O2S | CID 16792141 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CN105237446A - Synthetic method of p-aminobenzenesulfonamide - Google Patents [patents.google.com]

- 3. Benzenesulfonamide | C6H7NO2S | CID 7370 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. N-[3-(Benzenesulfonamido)propyl]benzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]

- 6. N-Benzoyl-3-nitrobenzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Benzenesulfonamide, 3-amino- | C6H8N2O2S | CID 7377 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Benzenesulfonamide, N-(2-(4-((((butylamino)carbonyl)amino)sulfonyl)phenyl)ethyl)-5-chloro-2-methoxy-4-nitro- | C20H25ClN4O8S2 | CID 3067425 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes & Protocols: A Strategic Guide to Amine Protection and Deprotection of N-(3-aminopropyl)benzenesulfonamide

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: Navigating the Synthetic Challenge

N-(3-aminopropyl)benzenesulfonamide is a bifunctional molecule of significant interest in medicinal chemistry and materials science. It possesses two distinct nitrogen-containing functional groups: a primary aliphatic amine and a sulfonamide. The primary amine is highly nucleophilic and reactive, whereas the sulfonamide nitrogen is significantly less nucleophilic due to the strong electron-withdrawing effect of the adjacent sulfonyl group. In multi-step syntheses, selective reaction at other sites of the molecule often necessitates transiently masking the highly reactive primary amine to prevent undesired side reactions. This process is known as "protection."

This guide provides an in-depth analysis of the strategic considerations and practical methodologies for the protection and subsequent deprotection of the primary amino group of N-(3-aminopropyl)benzenesulfonamide. We will explore the causality behind experimental choices, present validated protocols, and offer a comparative analysis of the most common and effective amine protecting groups: tert-butyloxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and 9-fluorenylmethoxycarbonyl (Fmoc).

A cornerstone of modern synthetic chemistry is the concept of orthogonal protection , which allows for the selective removal of one protecting group in the presence of others.[1][2] This strategy is crucial when multiple functional groups within a complex molecule require protection. The Boc, Cbz, and Fmoc groups are a classic orthogonal set: Boc is labile to strong acid, Fmoc to base, and Cbz to catalytic hydrogenolysis, allowing for precise, stepwise deprotection.[3][4]

Strategic Selection of an Amine Protecting Group

The choice of a protecting group is dictated by the overall synthetic route, specifically the conditions that will be employed in subsequent steps.[1] A protecting group must be stable to the reaction conditions it needs to endure but be readily removable under conditions that do not affect other functional groups in the molecule.

Comparative Analysis of Common Amine Protecting Groups

| Protecting Group | Protection Reagent | Typical Protection Conditions | Deprotection Conditions | Orthogonality & Key Features |

| Boc (tert-Butyloxycarbonyl) | Di-tert-butyl dicarbonate (Boc₂O) | Mild base (e.g., TEA, NaHCO₃) in THF, water, or DCM.[5][6] | Strong acid (e.g., TFA in DCM, HCl in dioxane).[7][8] | Acid-labile. Orthogonal to Fmoc (base-labile) and Cbz (hydrogenolysis). Widely used due to its robust stability against bases, nucleophiles, and hydrogenation.[4][9] |

| Cbz (Benzyloxycarbonyl) | Benzyl chloroformate (Cbz-Cl) | Mild base (e.g., NaHCO₃, Na₂CO₃) in aqueous/organic media.[10] | Catalytic hydrogenolysis (H₂, Pd/C).[3][11] Can also be cleaved by strong acids (e.g., HBr/AcOH).[12][13] | Hydrogenolysis-labile. Orthogonal to Boc (acid-labile) and Fmoc (base-labile). Stable to mildly acidic and basic conditions.[10][11] |

| Fmoc (9-Fluorenylmethoxycarbonyl) | Fmoc-Cl or Fmoc-OSu | Mild base (e.g., NaHCO₃) in aqueous dioxane or DMF.[14] | Secondary amine base (e.g., 20% piperidine in DMF).[15][16] | Base-labile. Orthogonal to Boc (acid-labile) and Cbz (hydrogenolysis). Crucial in solid-phase peptide synthesis; its cleavage can be monitored by UV spectroscopy. |

Visualizing the Synthetic Strategy

The general workflow for employing a protecting group strategy involves three key phases: protection of the reactive functional group, performing the desired chemical transformation on the molecule, and finally, deprotection to reveal the original functional group.

Caption: General experimental workflow for a synthesis involving amine protection.

The power of using Boc, Cbz, and Fmoc lies in their orthogonal stability, allowing for selective deprotection based on the reagent chosen.

Sources

- 1. chemweb.bham.ac.uk [chemweb.bham.ac.uk]

- 2. jocpr.com [jocpr.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Lab Reporter [fishersci.co.uk]

- 6. Boc-Protected Amino Groups [organic-chemistry.org]

- 7. scispace.com [scispace.com]

- 8. jk-sci.com [jk-sci.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. total-synthesis.com [total-synthesis.com]

- 11. benchchem.com [benchchem.com]

- 12. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. total-synthesis.com [total-synthesis.com]

- 15. scielo.br [scielo.br]

- 16. Fluorenylmethyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

Troubleshooting & Optimization

Solving solubility issues of N-(3-aminopropyl)benzenesulfonamide in aqueous buffers

Topic: N-(3-aminopropyl)benzenesulfonamide (and related amino-sulfonamide fragments) Ticket ID: SOL-BENZ-001[1]

Welcome to the Technical Support Center

I am Dr. Aris, Senior Application Scientist. You are likely here because your N-(3-aminopropyl)benzenesulfonamide stock solution precipitated upon dilution into PBS, or you are struggling to achieve the concentrations required for your IC50 assays.

This molecule presents a classic "Medicinal Chemistry Trap": it looks hydrophilic due to the amine and sulfonamide groups, but its behavior is dominated by a rigid hydrophobic core and complex ionization states.

Below is your troubleshooting guide, designed to give you immediate solutions while explaining the why so you can prevent this in future experiments.

Part 1: The Physicochemical Triage (The "Why")

Before we fix the solution, we must diagnose the solute. The solubility behavior of N-(3-aminopropyl)benzenesulfonamide is dictated by the interplay between its two ionizable groups.[1]

| Functional Group | Approx. pKa | Charge at pH 7.4 | Role in Solubility |

| Primary Amine ( | ~9.8 - 10.5 | Positive (+) | The primary solubility handle.[1] Must be protonated to dissolve.[1] |

| Sulfonamide ( | ~10.0 - 10.4 | Neutral (0) | Weakly acidic.[1] Remains neutral (hydrophobic) at physiological pH.[1] |

| Benzene Ring | N/A | Neutral (0) | The "Brick."[1] Drives precipitation via |

The Core Problem: At pH 7.4, the molecule should be cationic (protonated amine). However, if you purchased the Free Base (solid), it has a high crystal lattice energy. When you dilute a DMSO stock of the free base into a neutral buffer, the "Crash Effect" occurs: the hydrophobic benzene rings aggregate faster than the amine can recruit protons from the buffer to solubilize the molecule.

Part 2: Troubleshooting Workflow

Use this decision tree to select the correct protocol for your specific situation.

Figure 1: Decision tree for solubilization strategies based on the solid form of the compound.

Part 3: Frequently Asked Questions (FAQs) & Solutions

Q1: My compound precipitated immediately when I added my DMSO stock to the cell culture media. Why?

Diagnosis: You experienced "Solvent Shock." Explanation: DMSO has a high dielectric constant.[1] When you add a concentrated DMSO stock (e.g., 100 mM) to an aqueous buffer, the local environment transitions instantly from organic to aqueous. The hydrophobic benzene rings of your molecule agglomerate before the water can solvate them. The Fix (Protocol A): The "Step-Down" Dilution

-

Do not add 1 µL of stock directly to 1 mL of media.

-

Prepare an intermediate dilution in pure water or saline.[1]

-

Vortex rapidly while adding the stock.

-

Critical: Ensure your final DMSO concentration is < 0.5% (v/v) to avoid cytotoxicity [1].[1]

Q2: I need a high concentration (10 mM) for animal injections, but DMSO is toxic. What can I use?

Diagnosis: You need a solubility enhancer that "masks" the hydrophobic core.

The Fix (Protocol C): Cyclodextrin Complexation

Explanation: Sulfonamides have a high affinity for

-

Vehicle: 20% (w/v) Hydroxypropyl-

-cyclodextrin (HP- -

Method: Add your compound to the vehicle. Sonicate at 37°C for 30 minutes. The solubility can often be increased 10-50 fold compared to plain buffer.[1]

Q3: I have the Free Base. Can I just turn it into a salt myself?

Diagnosis: Yes, this is the most robust chemical solution. The Fix (Protocol B): In-Situ Salt Formation Explanation: By adding an equimolar amount of Hydrochloric Acid (HCl), you permanently protonate the amine, converting the greasy free base into a water-soluble ionic solid (Hydrochloride salt) [3].

Part 4: Detailed Experimental Protocols

Protocol A: Standard DMSO Stock Preparation

Best for: In vitro biochemical assays (IC50, enzyme inhibition).

-

Weighing: Weigh the solid Free Base.

-

Solvent: Add anhydrous DMSO to achieve a 50 mM or 100 mM concentration.

-

Note: Do not try to make >200 mM stocks; they may crash upon storage at -20°C.[1]

-

-

Storage: Aliquot into small volumes (e.g., 50 µL) to avoid freeze-thaw cycles. Moisture absorption from air will degrade the sulfonamide over time.

-

Usage: When diluting into assay buffer, keep DMSO < 1%.

Protocol B: The "Acid Switch" (In-Situ Salting)

Best for: Creating aqueous stocks without organic solvents.[1]

-

Calculate: Determine the moles of your compound (

). -

Acidify: Add

to-

Why 0.95? To avoid excess acidity that might kill cells.[1]

-

-

Dissolve: Add water (Milli-Q) to the desired volume.[1]

-

Sonicate: Sonicate for 5-10 minutes. The solution should turn clear as the amine protonates (

).[1] -

Buffer: Now you can add concentrated buffer (e.g., 10x PBS) to this solution.

-

Warning: If you add PBS before the HCl, the buffer capacity will fight the acid, and the compound will not dissolve.

-

Protocol C: Cyclodextrin Formulation

Best for: In vivo PK/PD studies.

| Component | Quantity | Function |

| N-(3-aminopropyl)... | X mg | Active Agent |

| HP- | 200 mg/mL (20%) | Host molecule (Solubilizer) |

| Saline (0.9% NaCl) | To volume | Isotonic carrier |

Step-by-Step:

-

Dissolve HP-

-CD in saline first.[1] Ensure it is clear. -

Add the sulfonamide compound to this viscous solution.

-

Vortex and sonicate at 40°C for 20-40 mins.

-

Filter sterilize (0.22 µm PVDF filter).[1] Note: Do not use Nylon filters, as they bind sulfonamides.

Part 5: Mechanistic Visualization

Understanding the ionization state is key to manipulating solubility.

Figure 2: Ionization states of amino-sulfonamides. To ensure solubility at pH 7.4, the molecule must be forced into the Cationic state (left box) via salt formation.

References

-

BenchChem Technical Support. (2025).[1][2] Adjusting for the effects of DMSO on cell line growth and viability. Retrieved from [1]

-

Sigma-Aldrich. (2025).[1] N-(3-Aminopropyl)-4-methylbenzenesulfonamide hydrochloride Product Sheet. Retrieved from [1]

-

PubChem. (2024).[1] 3-Amino-N-isopropylbenzenesulfonamide Compound Summary. National Library of Medicine. Retrieved from [1]

Sources

- 1. 3-Amino-N-isopropylbenzenesulfonamide | C9H14N2O2S | CID 16792141 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Binding of Sulfamethazine to β-cyclodextrin and Methyl-β-cyclodextrin - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Preparation of sulfonamides from N-silylamines - PMC [pmc.ncbi.nlm.nih.gov]

Technical Support Center: A Researcher's Guide to Handling Hygroscopic N-(3-aminopropyl)benzenesulfonamide Salts

Welcome to the technical support center for N-(3-aminopropyl)benzenesulfonamide and its salts. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges associated with the hygroscopic nature of these compounds. Our goal is to provide you with the expertise and practical solutions to ensure the integrity and accuracy of your experiments.

The inherent tendency of certain compounds to absorb moisture from the atmosphere—a property known as hygroscopicity—can introduce significant variability and error into experimental workflows. For N-(3-aminopropyl)benzenesulfonamide salts, this can manifest as clumping, inaccurate weigh-ins, and potential degradation, ultimately impacting the reliability of your results. This guide offers a structured approach to understanding, mitigating, and managing these challenges.

Frequently Asked Questions (FAQs)

Here we address some of the common questions and concerns that arise when working with hygroscopic N-(3-aminopropyl)benzenesulfonamide salts.

Q1: My N-(3-aminopropyl)benzenesulfonamide salt appears clumpy and difficult to handle. What is causing this?

A1: The clumping you are observing is a classic sign of moisture absorption.[1] N-(3-aminopropyl)benzenesulfonamide salts, like many amine salts, can be hygroscopic, meaning they readily attract and absorb water vapor from the surrounding air. This absorbed moisture can cause the powder particles to stick together, leading to the formation of clumps and making accurate weighing and dispensing challenging.

Q2: How can I accurately weigh a hygroscopic salt of N-(3-aminopropyl)benzenesulfonamide?

A2: Accurate weighing of hygroscopic materials requires a controlled environment to minimize moisture uptake. The most effective method is to handle and weigh the compound inside a glove box with a controlled, low-humidity atmosphere.[2][3][4][5] If a glove box is not available, a desiccator can be used to store the compound prior to and immediately after weighing to minimize exposure to ambient humidity.[6][7][8] For less sensitive applications, weighing can be performed quickly on a calibrated analytical balance in a room with controlled, low humidity.

Q3: I suspect my sample has absorbed moisture. How can I determine the water content?

A3: The most accurate and widely used method for determining the water content in a sample is Karl Fischer titration.[9][10] This technique is highly specific to water and can provide precise measurements even at very low levels. For a detailed procedure, please refer to the Experimental Protocols section of this guide.

Q4: Can I dry my N-(3-aminopropyl)benzenesulfonamide salt if it has absorbed moisture?

A4: Yes, it is often possible to dry a hygroscopic salt that has absorbed moisture. Common laboratory methods include using a vacuum oven or a desiccator with a suitable desiccant.[11][12][13][14][15] The appropriate method and conditions (temperature, pressure, duration) will depend on the thermal stability of your specific salt. It is crucial to start with mild conditions to avoid degradation. For detailed procedures, please see the Experimental Protocols section.

Q5: How should I store my N-(3-aminopropyl)benzenesulfonamide salts to prevent moisture absorption?

A5: Proper storage is critical for maintaining the integrity of hygroscopic compounds. N-(3-aminopropyl)benzenesulfonamide salts should be stored in tightly sealed containers, preferably in a desiccator containing an active desiccant such as silica gel or anhydrous calcium chloride.[6][7][16][17] For long-term storage, consider placing the sealed container inside a secondary container with additional desiccant.

Troubleshooting Guide

This section provides solutions to specific problems you might encounter during your experiments.

| Problem | Potential Cause | Troubleshooting Steps |

| Inconsistent analytical results (e.g., potency, purity). | The actual concentration of your solutions may be lower than calculated due to the presence of water in the weighed solid. | 1. Determine the moisture content of your salt using Karl Fischer titration (see Experimental Protocol 1). 2. Dry the salt using an appropriate method (see Experimental Protocol 2) and re-weigh. 3. Adjust your calculations to account for the measured water content. |

| Poor powder flowability during formulation or dispensing. | Moisture absorption has led to increased particle adhesion and clumping. | 1. Handle the powder in a low-humidity environment, such as a glove box. 2. Gently break up any clumps with a spatula before weighing. 3. Consider co-processing with a flow-enhancing excipient if applicable to your application. |

| Change in physical appearance of the solid (e.g., from crystalline to amorphous). | This could be a sign of deliquescence, where the solid absorbs enough moisture to dissolve. | 1. Immediately transfer the sample to a desiccator to remove excess moisture. 2. Analyze the sample using techniques like Powder X-ray Diffraction (PXRD) to assess its physical form. 3. If the material has become a liquid, it may need to be re-isolated and dried. |

| Degradation of the compound over time. | Some sulfonamides and amine salts can be susceptible to hydrolysis in the presence of water. | 1. Store the compound under strictly anhydrous conditions. 2. Monitor the purity of your stored material regularly using a suitable analytical method (e.g., HPLC). |

Experimental Protocols

Here we provide detailed, step-by-step methodologies for key procedures in managing the hygroscopic nature of N-(3-aminopropyl)benzenesulfonamide salts.

Experimental Protocol 1: Determination of Moisture Content by Karl Fischer Titration

This protocol outlines the volumetric Karl Fischer titration method for determining the water content in a solid sample of N-(3-aminopropyl)benzenesulfonamide salt.

Materials:

-

Karl Fischer titrator (volumetric)

-

Anhydrous methanol or specialized Karl Fischer solvent

-

Karl Fischer titrant (e.g., CombiTitrant 5)

-

N-(3-aminopropyl)benzenesulfonamide salt sample

-

Analytical balance

Procedure:

-

Titrator Preparation: Add the anhydrous solvent to the titration vessel of the Karl Fischer titrator.

-

Solvent Titration: Start the titrator to titrate the residual water in the solvent to a stable endpoint. This is the "pre-titration" step.

-

Sample Preparation: Accurately weigh a suitable amount of the N-(3-aminopropyl)benzenesulfonamide salt sample. The sample size will depend on the expected water content.

-

Sample Addition: Quickly and carefully add the weighed sample to the titration vessel, ensuring minimal exposure to the atmosphere.

-

Titration: Start the titration. The titrator will automatically dispense the Karl Fischer reagent until the endpoint is reached.

-

Calculation: The instrument's software will calculate the water content based on the volume of titrant used and the sample weight. The result is typically expressed as a percentage (%) or in parts per million (ppm).

Experimental Protocol 2: Drying of Hygroscopic N-(3-aminopropyl)benzenesulfonamide Salts

This protocol provides two common methods for drying hygroscopic solids. The choice of method depends on the thermal stability of the compound.

Method A: Vacuum Oven Drying

This method is suitable for thermally stable compounds.

Materials:

-

Vacuum oven

-

Vacuum pump

-

Schlenk flask or other suitable container for the sample

-

Desiccator

Procedure:

-

Place the N-(3-aminopropyl)benzenesulfonamide salt in a Schlenk flask.

-

Connect the flask to a vacuum line and slowly evacuate the air. A gradual application of vacuum can prevent the fine powder from being drawn into the vacuum line.[11]

-

Once a stable vacuum is achieved, place the flask in a vacuum oven pre-heated to a suitable temperature (start with a conservative temperature, e.g., 40-50 °C).

-

Dry the sample for a predetermined period (e.g., 4-24 hours). The optimal time will need to be determined empirically.

-

After drying, turn off the heat and allow the oven to cool to room temperature under vacuum.

-

Break the vacuum with an inert gas (e.g., nitrogen or argon) and quickly transfer the sample to a desiccator for storage.

Method B: Desiccator Drying

This is a gentler method suitable for compounds that may be sensitive to heat.

Materials:

-

Glass or plastic desiccator

-

Desiccant (e.g., anhydrous calcium chloride, silica gel)

-

Sample container (e.g., watch glass, weighing bottle)

Procedure:

-

Ensure the desiccant at the bottom of the desiccator is fresh and active.

-

Place the N-(3-aminopropyl)benzenesulfonamide salt in a shallow container, such as a watch glass, to maximize the surface area exposed to the dry atmosphere.

-

Place the container on the desiccator plate.

-

Seal the desiccator by sliding the lid into place. If using a vacuum desiccator, apply a vacuum.

-

Allow the sample to dry for an extended period (e.g., 24-72 hours).

-

The sample can be stored in the desiccator until needed.

Visualizing the Workflow

To better illustrate the decision-making process when handling a potentially hygroscopic N-(3-aminopropyl)benzenesulfonamide salt, the following workflow diagram is provided.

Caption: Decision workflow for handling N-(3-aminopropyl)benzenesulfonamide salts.

This logical flow diagram outlines the key decision points and actions to take, from initial assessment of hygroscopicity to proper handling and storage, ensuring the reliability of your experimental outcomes.

References

-

Inert Corporation. (n.d.). Glove Boxes for Sensitive Chemicals & Materials. Retrieved February 15, 2026, from [Link]

-

Glassment. (2025, May 22). Use of Desiccator in Laboratory. Retrieved February 15, 2026, from [Link]

-

ResearchGate. (2017, November 7). Relative humidity inside a glove box? Retrieved February 15, 2026, from [Link]

-

Jacomex. (n.d.). Nitrogen Dry Glove Boxes and Isolators. Retrieved February 15, 2026, from [Link]

- Analysis of the Use of Desiccator Instruments: Literature Review. (2025). Journal of Educational Technology and Instruction, 3(1), 1-10.

-

Wipf Group, University of Pittsburgh. (2014, February 22). Techniques for Handling Air- and Moisture-Sensitive Compounds. Retrieved February 15, 2026, from [Link]

-

Reddit. (2023, January 14). Storing/handling moisture sensitive chemicals outside of the glovebox? Retrieved February 15, 2026, from [Link]

-

Digivac. (n.d.). Secrets for Drying Fine Powders in a Vacuum oven. Retrieved February 15, 2026, from [Link]

-

Biocyclopedia. (n.d.). Drying - Fundamental laboratory techniques. Retrieved February 15, 2026, from [Link]

-

Kao Lu. (n.d.). The Secret of Drying Fine Powder in Vacuum Oven. Retrieved February 15, 2026, from [Link]

-

Chemistry LibreTexts. (2022, August 15). Proper Use of a Desiccator. Retrieved February 15, 2026, from [Link]

-

Camlab. (n.d.). A simple guide to desiccators. Retrieved February 15, 2026, from [Link]

-

Wikipedia. (n.d.). Vacuum drying. Retrieved February 15, 2026, from [Link]

-

amixon GmbH. (n.d.). Vacuum Drying - Advantages & Common Applications. Retrieved February 15, 2026, from [Link]

-

PubChem. (n.d.). 3-Amino-N-isopropylbenzenesulfonamide. Retrieved February 15, 2026, from [Link]

- Allada, R., et al. (2016). Hygroscopicity Categorization of Pharmaceutical Solids by Gravimetric Sorption Analysis: A Systematic Approach. Asian Journal of Pharmaceutics, 10(4).

-

PubChem. (n.d.). Benzenesulfonamide, 3-amino-. Retrieved February 15, 2026, from [Link]

-

Yutong. (2024, September 3). Vacuum Drying: Basics and Application. Retrieved February 15, 2026, from [Link]

-

PureSynth. (n.d.). N-(3-Aminopropyl)-2-Nitrobenzenesulfonamide Hydrochloride 98.0%. Retrieved February 15, 2026, from [Link]

-

Ramalinga Prasad Kuppa. (2025, March 10). Azeotropic Distillation [Video]. YouTube. [Link]

-

Chemical Engineering for Beginners. (2024, January 24). Azeotropic Distillation | Introduction | Construction | Working | Advantages and Disadvantages [Video]. YouTube. [Link]

-

Technology Networks. (n.d.). Hygroscopicity Evaluation. Retrieved February 15, 2026, from [Link]

-

ResearchGate. (n.d.). Experimental methods in chemical engineering: Karl Fischer titration. Retrieved February 15, 2026, from [Link]

- Arigo A, et al. (2019). Effect of Hygroscopicity on pharmaceutical ingredients, methods to determine and overcome: An Overview. Journal of Pharmaceutical Sciences & Research, 11(1), 6-10.

-

Matemáticas Nayeli. (2025, December 3). Introduction to Azeotropic Distillation | Chemical Engineering for Beginners [Video]. YouTube. [Link]

- Google Patents. (n.d.). US4740471A - Karl Fischer titration agent and method.

-

CHEM 3810. (2025, November 3). Expt 6 Azotropic Preparation of an Imine from Benzaldehyde and Aniline [Video]. YouTube. [Link]

-

YouTube. (2016, March 24). Heterogeneous Azeotropic Distillation. [Link]

- Linden, A., & Bienz, S. (1999). N-[3-(Benzenesulfonamido)propyl]benzenesulfonamide.

-

Organic Syntheses. (n.d.). Preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides. Retrieved February 15, 2026, from [Link]

- Google Patents. (n.d.). Synthetic method of N-(3-amino propyl)methacrylamide hydrochloride.

- Google Patents. (n.d.). Synthesis method for N-(3-aminopropyl) methacrylamide hydrochloride.

Sources

- 1. pharmainfo.in [pharmainfo.in]

- 2. inertcorp.com [inertcorp.com]

- 3. researchgate.net [researchgate.net]

- 4. Nitrogen Dry Glove Boxes and Isolators [jacomex.com]

- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 6. Use of Desiccator in Laboratory - Glassment [glassment.com]

- 7. mingzhipublisher.com [mingzhipublisher.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. researchgate.net [researchgate.net]

- 10. mcckf.com [mcckf.com]

- 11. digivac.com [digivac.com]

- 12. genndih.com [genndih.com]

- 13. Vacuum drying - Wikipedia [en.wikipedia.org]

- 14. Vacuum Drying - Advantages & Common Applications - amixon® - amixon GmbH [amixon.com]

- 15. yutongdrying.com [yutongdrying.com]

- 16. N-(3-Aminopropyl)-4-methylbenzenesulfonamide hydrochloride | 38353-79-6 [sigmaaldrich.com]

- 17. reddit.com [reddit.com]

Validation & Comparative

A Researcher's Guide to the Vibrational Landscape of N-(3-aminopropyl)benzenesulfonamide: An FTIR Spectral Analysis

For researchers and professionals in drug development and chemical synthesis, the precise identification and characterization of molecular structures are paramount. Fourier-Transform Infrared (FTIR) spectroscopy stands as a rapid, reliable, and non-destructive technique for elucidating the functional groups within a molecule. This guide provides an in-depth analysis of the FTIR characteristic peaks for N-(3-aminopropyl)benzenesulfonamide, offering a comparative framework and practical experimental insights to aid in its unambiguous identification.

N-(3-aminopropyl)benzenesulfonamide is a molecule of interest due to its combination of a flexible aliphatic amine chain and a rigid aromatic sulfonamide moiety. Understanding its vibrational characteristics is crucial for quality control, reaction monitoring, and interaction studies. This guide will dissect the expected FTIR absorptions, compare them with related structures, and provide a detailed protocol for acquiring high-quality spectra.

The Vibrational Signature: Deconvoluting the Functional Groups

The FTIR spectrum of N-(3-aminopropyl)benzenesulfonamide is a composite of the vibrational modes of its constituent functional groups: a primary aliphatic amine (-NH₂), a secondary sulfonamide (-SO₂NH-), and a monosubstituted benzene ring. Each of these groups gives rise to characteristic absorption bands in the infrared region.

Key Functional Group Vibrations

-

Primary Amine (-NH₂): This group is distinguished by a pair of medium-intensity stretching vibrations in the 3500-3300 cm⁻¹ region, corresponding to the asymmetric and symmetric N-H stretches.[1][2] A characteristic scissoring (bending) vibration is also observed around 1650-1580 cm⁻¹.

-

Secondary Sulfonamide (-SO₂NH-): The sulfonamide group is characterized by strong absorptions from the sulfonyl (SO₂) group. Two distinct bands, corresponding to the asymmetric and symmetric stretching vibrations of the S=O bonds, are typically found in the ranges of 1370-1330 cm⁻¹ and 1180-1160 cm⁻¹, respectively. The S-N stretching vibration can be observed in the 940-900 cm⁻¹ region.[3] The N-H stretching of the secondary sulfonamide appears as a single, often broad, band in the 3300-3200 cm⁻¹ range.

-

Aromatic Ring (Monosubstituted Benzene): The benzene ring exhibits several characteristic vibrations. Aromatic C-H stretching bands appear just above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹).[4][5] In-ring C=C stretching vibrations give rise to a series of sharp bands of variable intensity in the 1600-1450 cm⁻¹ region.[4][5] Out-of-plane (OOP) C-H bending vibrations are particularly diagnostic for the substitution pattern. For a monosubstituted ring, strong absorptions are expected in the 770-730 cm⁻¹ and 710-690 cm⁻¹ regions.[4]

Comparative Spectral Analysis

To provide a clearer context for the expected spectrum of N-(3-aminopropyl)benzenesulfonamide, a comparison with the parent compound, benzenesulfonamide, and other related sulfonamides is instructive. The NIST WebBook provides a reference spectrum for benzenesulfonamide, which lacks the aminopropyl sidechain. This allows for the clear assignment of peaks originating from the benzenesulfonamide core.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) for N-(3-aminopropyl)benzenesulfonamide | Reference Wavenumber (cm⁻¹) for Benzenesulfonamide[6] | Reference Wavenumber (cm⁻¹) for other Sulfonamides[7][8] |

| Primary Amine | N-H Stretch (asymmetric & symmetric) | 3500 - 3300 (two bands) | N/A | N/A (for primary amine) |

| N-H Bend (scissoring) | 1650 - 1580 | N/A | N/A (for primary amine) | |

| Sulfonamide | N-H Stretch | ~3250 | 3350, 3260 (primary sulfonamide) | 3275, 3217 |

| S=O Asymmetric Stretch | 1350 - 1310 | 1330 | 1365, 1329, 1350 | |

| S=O Symmetric Stretch | 1160 - 1140 | 1160 | 1159, 1153 | |

| S-N Stretch | 940 - 900 | ~900 | - | |

| Aromatic Ring | C-H Stretch | 3100 - 3000 | 3070 | - |

| C=C Stretch (in-ring) | 1600 - 1450 | 1580, 1480, 1450 | 1599 | |

| C-H Out-of-Plane Bend | 770 - 730 and 710 - 690 | 750, 690 | - | |

| Aliphatic Chain | C-H Stretch | 2950 - 2850 | N/A | - |

Experimental Protocol for FTIR Analysis

Acquiring a high-quality FTIR spectrum of a solid sample like N-(3-aminopropyl)benzenesulfonamide can be achieved using either the Potassium Bromide (KBr) pellet method or Attenuated Total Reflectance (ATR).

Method 1: KBr Pellet Technique

This classic method involves dispersing the solid sample in a matrix of dry KBr powder and pressing it into a transparent pellet.

Instrumentation:

-

Fourier-Transform Infrared (FTIR) Spectrometer

-

Hydraulic Press

-

Pellet Die

-

Agate Mortar and Pestle

-

Drying Oven

Procedure:

-

Drying: Dry spectroscopic grade KBr powder in an oven at 110°C for at least 2 hours to remove any adsorbed water, which can interfere with the spectrum.[3]

-

Sample Preparation: Weigh approximately 1-2 mg of N-(3-aminopropyl)benzenesulfonamide and 100-200 mg of the dried KBr. The sample-to-KBr ratio should be roughly 1:100.

-

Grinding: Transfer the sample and KBr to an agate mortar and grind them together thoroughly until a fine, homogeneous powder is obtained. This minimizes light scattering.[2]

-

Pellet Formation: Transfer a portion of the mixture to the pellet die. Assemble the die and place it in a hydraulic press.

-

Pressing: Apply pressure (typically 8-10 tons) for several minutes to form a transparent or semi-transparent pellet.[3]

-

Spectral Acquisition: Carefully remove the pellet from the die and place it in the sample holder of the FTIR spectrometer.

-

Background and Sample Scans: Record a background spectrum of the empty sample compartment. Then, record the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Method 2: Attenuated Total Reflectance (ATR-FTIR)

ATR-FTIR is a more modern and often simpler technique that requires minimal sample preparation.

Instrumentation:

-

FTIR Spectrometer with an ATR accessory (e.g., with a diamond or germanium crystal).

Procedure:

-

Background Scan: With a clean ATR crystal, perform a background scan.

-

Sample Application: Place a small amount of the powdered N-(3-aminopropyl)benzenesulfonamide onto the ATR crystal, ensuring complete coverage of the crystal surface.

-

Pressure Application: Use the pressure arm of the ATR accessory to press the sample firmly and evenly against the crystal. Good contact is crucial for a strong signal.

-

Sample Scan: Collect the FTIR spectrum of the sample.

-

Cleaning: After the measurement, thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) and a soft, non-abrasive wipe.

Visualizing the Molecular Structure and Vibrational Modes

To better understand the relationship between the molecular structure and the expected FTIR peaks, the following diagrams are provided.

Figure 1: Molecular structure of N-(3-aminopropyl)benzenesulfonamide.

Figure 2: A generalized workflow for FTIR analysis.

Conclusion

The FTIR spectrum of N-(3-aminopropyl)benzenesulfonamide provides a rich tapestry of information, allowing for its confident identification. By understanding the characteristic absorption bands of the primary amine, secondary sulfonamide, and aromatic functionalities, researchers can effectively utilize FTIR spectroscopy for quality control and structural elucidation. The comparative data and detailed experimental protocols presented in this guide serve as a valuable resource for obtaining and interpreting high-quality spectral data, ensuring the integrity and accuracy of research in drug development and related scientific fields.

References

-

OpenStax. (2023, September 20). 24.10 Spectroscopy of Amines. In Organic Chemistry. Retrieved from [Link]

-

University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Amines. In WebSpectra. Retrieved from [Link]

-

Difference Between. (2023, December 25). Difference between Primary Secondary and Tertiary Amines Via FTIR. Retrieved from [Link]

-

Chemistry LibreTexts. (n.d.). Infrared spectra of aromatic rings. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines. Retrieved from [Link]

- Al-Masoudi, N. A., & Al-Salihi, N. I. (2013). Synthesis and characterization of some sulfonamide dervatives. International Journal of ChemTech Research, 5(1), 169-175.

-

EAG Laboratories. (n.d.). Fourier Transform Infrared Spectroscopy (FTIR) Services. Retrieved from [Link]

-

Specac Ltd. (n.d.). What Is The Use Of Kbr In Ftir? A Key Technique For Accurate Solid Sample Analysis. Retrieved from [Link]

-

University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Aromatics. In WebSpectra. Retrieved from [Link]

-

Royal Society of Chemistry. (2018). Electronic Supplementary Information Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. Retrieved from [Link]

-

Illinois State University. (2015). Infrared Spectroscopy. Retrieved from [Link]

-

JASCO. (2020, October 6). Principles of infrared spectroscopy (5) Various measurement methods in FTIR spectroscopy - Transmission methods. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Benzenesulfonamide. In NIST Chemistry WebBook. Retrieved from [Link]

-

Thermo Fisher Scientific. (2013, April 9). Using the ATR technique to collect FT-IR spectra [Video]. YouTube. Retrieved from [Link]

-

ResearchGate. (n.d.). FTIR spectrum of N-pyridin-3yl-benzenesulfonamide. Retrieved from [Link]

-

ResearchGate. (n.d.). Infrared Spectra of Sulfones and Related Compounds. Retrieved from [Link]

-

ResearchGate. (n.d.). FT-IR spectra of (A) sulfonamide, (B) b-CD, and (C) the inclusion.... Retrieved from [Link]

-

Smith, B. C. (2020, January 1). Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. Spectroscopy Online. Retrieved from [Link]

-

PubChem. (n.d.). Benzenesulfonamide, 3-amino-. Retrieved from [Link]

- Nandiyanto, A. B. D., & Oktiani, R. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology, 4(1), 97-118.

-

ResearchGate. (n.d.). FTIR spectra of: (a and a ) benzylsulfamide; (b and b ) N-(benzyl)-N -( tert butoxycarbonyl)sulfamide treated at 115 C in helium flow. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Benzenesulfonamide. In NIST Chemistry WebBook. Retrieved from [Link]

-

ResearchGate. (n.d.). FTIR spectra characteristic peaks data of 3-aminopropyl triethoxysilane (APTES), polyi. Retrieved from [Link]

Sources

- 1. Rapid and Integrated Quality Assessment of Organic-Inorganic Composite Herbs by FTIR Spectroscopy—Global Chemical Fingerprints Identification and Multiple Marker Components Quantification of Indigo Naturalis (Qing Dai) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. FTâIR Sample Preparation - NIU - Department of Chemistry and Biochemistry [niu.edu]

- 3. azom.com [azom.com]

- 4. eag.com [eag.com]

- 5. scribd.com [scribd.com]

- 6. ripublication.com [ripublication.com]

- 7. researchgate.net [researchgate.net]

- 8. kindle-tech.com [kindle-tech.com]

Technical Guide: LC-MS/MS Fragmentation Architecture of N-(3-aminopropyl)benzenesulfonamide

The following technical guide details the mass spectrometry fragmentation behavior of N-(3-aminopropyl)benzenesulfonamide , designed for analytical scientists requiring high-confidence structural elucidation and differentiation from isobaric sulfonamide analogues.

Executive Summary

N-(3-aminopropyl)benzenesulfonamide (MW 214.28 Da) represents a distinct class of sulfonamides featuring a flexible aliphatic diamine linker. Unlike classical sulfa drugs (e.g., sulfamethoxazole) where the sulfonamide nitrogen is bound to a heterocycle, this compound contains a highly basic primary aliphatic amine.

Analytical Impact: This structural feature fundamentally alters the fragmentation landscape. While it retains the characteristic sulfonyl cleavage of the class, the charge retention shifts significantly toward the aliphatic amine , generating unique low-mass diagnostic ions (m/z 75, 30) that distinguish it from purely aromatic sulfonamides.

Mechanistic Fragmentation Analysis

To accurately interpret the MS/MS spectrum, one must understand the competition for the ionizing proton between the sulfonamide nitrogen (pKa ~10) and the terminal primary amine (pKa ~10.5).

A. The Precursor State

-

Ionization: ESI(+) generates the protonated molecular ion

.[1] -

m/z: 215.1 (Monoisotopic).

-

Protonation Site: Kinetic control favors the highly basic terminal amino group (

), though migration to the sulfonamide nitrogen occurs upon collisional activation, triggering cleavage.

B. Primary Fragmentation Pathways

The fragmentation is governed by Charge-Remote and Charge-Site Initiated mechanisms.[1]

Pathway 1: S-N Bond Cleavage (The "Sulfonyl" Route)

This is the classic sulfonamide signature. The bond between the sulfur and the linker nitrogen breaks.[2][3]

-

Mechanism: Inductive cleavage driven by the stability of the sulfonyl cation.

-

Product Ion: m/z 141 (

). -

Secondary Fragment: Loss of

(64 Da) from m/z 141 yields the phenyl cation at m/z 77 (

Pathway 2: Linker Retention (The "Amine" Route)

Due to the high basicity of the propyl amine chain, the proton is often retained on the aliphatic fragment after S-N cleavage.

-

Mechanism: Proton transfer to the leaving amine group during S-N scission.

-

Product Ion: m/z 75 (Protonated 1,3-diaminopropane,

). -

Significance: This is the primary differentiator from other benzenesulfonamides.

Pathway 3:

-Cleavage (The "Aliphatic" Route)

High internal energy leads to fragmentation of the propyl chain itself.

-

Mechanism: Homolytic cleavage adjacent to the terminal nitrogen.

-

Product Ion: m/z 30 (

). -

Note: This low-mass ion is often cut off by the low-mass filter in quadrupole traps but is visible in Q-TOF or Triple Quad instruments with wide scan ranges.

Comparative Profiling: Performance vs. Alternatives

The following table compares N-(3-aminopropyl)benzenesulfonamide against standard sulfonamide alternatives used in drug development and environmental monitoring.

Table 1: Comparative Fragmentation Matrix

| Feature | N-(3-aminopropyl)benzenesulfonamide | Benzenesulfonamide (Core Alternative) | Sulfamethoxazole (Drug Standard) |

| Precursor (m/z) | 215 | 158 | 254 |

| Base Peak (Typical) | 75 or 141 (Energy dependent) | 141 | 156 (Sulfanilyl) |

| Diagnostic Ion 1 | m/z 30 (Aliphatic Amine) | m/z 77 (Phenyl) | m/z 108 ( |

| Diagnostic Ion 2 | m/z 75 (Propyl linker) | m/z 51 (Ring fragment) | m/z 99 (Isoxazole) |

| SO2 Loss (M-64) | Observed (m/z 151) | Observed (m/z 94) | Observed (m/z 190) |

| Differentiation | Aliphatic Linker Ions (30, 75) | Lack of alkyl fragments | Heterocyclic fragments |

Key Insight: While Benzenesulfonamide and Sulfamethoxazole rely heavily on aromatic stabilization for their fragments, the aminopropyl derivative uniquely bridges small-molecule aliphatic fragmentation (m/z 30) with aromatic sulfonyl chemistry (m/z 141).

Visualizing the Fragmentation Pathway

The following diagram illustrates the specific dissociation routes for N-(3-aminopropyl)benzenesulfonamide.

Figure 1: ESI-MS/MS fragmentation tree for N-(3-aminopropyl)benzenesulfonamide highlighting the divergence between aromatic (Red) and aliphatic (Green) pathways.

Validated Experimental Protocol

To reproduce these results, use the following "self-validating" LC-MS workflow. The detection of the m/z 141/75 ratio serves as the system suitability check.

Step 1: Sample Preparation

-

Stock: Dissolve 1 mg in 1 mL Methanol (1 mg/mL).

-

Working Standard: Dilute to 1 µg/mL in 50:50 Water:Methanol + 0.1% Formic Acid.

-

Why Formic Acid? Essential to protonate the aliphatic amine and ensure efficient ionization.

-

Step 2: LC-MS Parameters (Generic Q-TOF/Triple Quad)

-

Ionization: ESI Positive Mode.

-

Capillary Voltage: 3.0 - 3.5 kV.

-

Cone Voltage: 25 V (Keep low to prevent in-source fragmentation of the labile amine).

-

Collision Energy (CE) Ramping:

-

Low CE (10-15 eV): Preserves Precursor (215) and generates m/z 151 (SO2 loss).

-

Med CE (20-30 eV): Generates Base Peaks m/z 141 and m/z 75 .

-

High CE (>40 eV): Drives formation of m/z 77 and m/z 30 .

-

Step 3: Data Interpretation (Validation Criteria)

-

Check m/z 141: Confirm presence of the benzenesulfonyl moiety.

-

Check m/z 75: Confirm the propyl-amine chain.

-

Ratio Check: If m/z 75 is absent, the collision energy is too low, or the mass cutoff is too high. If m/z 77 is the base peak, the energy is too high.

References

-

Klagkou, K., et al. (2003).[4] Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. Rapid Communications in Mass Spectrometry. Available at: [Link]

-

Holcapek, M., et al. (2008). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO2 via rearrangement. Journal of Mass Spectrometry. Available at: [Link]

-

Thermo Fisher Scientific. (2023). Mass Spectrometry - Fragmentation Patterns (Amine and Sulfonamide mechanisms). Chemistry LibreTexts. Available at: [Link]

-

PubChem. (2024). 3-Amino-N-isopropylbenzenesulfonamide (Structural Analog Data). National Library of Medicine. Available at: [Link]

Sources

- 1. peptid.chem.elte.hu [peptid.chem.elte.hu]

- 2. Fragmentation of typical sulfonamide drugs via heterolytic bond cleavage and stepwise rearrangement - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. chromatographyonline.com [chromatographyonline.com]

- 4. Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comparative Guide to HPLC Method Validation for N-(3-aminopropyl)benzenesulfonamide Impurity Profiling

For researchers, scientists, and drug development professionals, ensuring the purity and safety of active pharmaceutical ingredients (APIs) is paramount. This guide provides an in-depth, objective comparison of High-Performance Liquid Chromatography (HPLC) methods for the validation of N-(3-aminopropyl)benzenesulfonamide impurity detection. Grounded in scientific principles and regulatory expectations, this document will navigate the complexities of method development and validation, offering field-proven insights to ensure the integrity of your analytical results.

The Criticality of Impurity Profiling for N-(3-aminopropyl)benzenesulfonamide

N-(3-aminopropyl)benzenesulfonamide is a key building block in the synthesis of various pharmaceutical compounds. The control of impurities, both process-related and degradation products, is a critical quality attribute that directly impacts the safety and efficacy of the final drug product. A robust, validated, and stability-indicating HPLC method is therefore not just a regulatory requirement but a scientific necessity.

The synthesis of N-(3-aminopropyl)benzenesulfonamide typically involves the reaction of benzenesulfonyl chloride with 1,3-diaminopropane. This synthetic route can lead to several potential process-related impurities. Furthermore, the inherent chemical nature of the molecule makes it susceptible to degradation under various stress conditions.

Potential Process-Related Impurities:

-

Benzenesulfonyl Chloride (starting material): Unreacted starting material can be a potential impurity.

-

1,3-Diaminopropane (starting material): Excess or unreacted diamine may be present.

-

N,N'-bis(phenylsulfonyl)-1,3-diaminopropane (di-substituted byproduct): A common byproduct where both amino groups of 1,3-diaminopropane have reacted with benzenesulfonyl chloride.

-

Benzenesulfonic Acid: A potential impurity arising from the hydrolysis of benzenesulfonyl chloride.

Potential Degradation Products:

-

Hydrolytic Degradation: The sulfonamide linkage can be susceptible to hydrolysis under acidic or basic conditions, potentially cleaving the molecule.

-

Oxidative Degradation: The amino group is prone to oxidation, which can lead to the formation of various degradation products.

A well-developed HPLC method must be able to separate the main component, N-(3-aminopropyl)benzenesulfonamide, from all these potential impurities.

Comparative Analysis of HPLC Methodologies

The choice of HPLC column and mobile phase is critical for achieving the desired separation. Here, we compare the performance of several common reversed-phase columns for the analysis of N-(3-aminopropyl)benzenesulfonamide and its impurities.

HPLC Column Selection: A Head-to-Head Comparison

The selection of the stationary phase is the most influential factor in achieving selectivity in HPLC. We will compare four common reversed-phase chemistries: C18, C8, Phenyl-Hexyl, and Cyano.

| Column Chemistry | Principle of Separation | Advantages for Sulfonamide Analysis | Potential Limitations |

| C18 (Octadecylsilane) | Primarily hydrophobic interactions. | Excellent retention for non-polar and moderately polar compounds. Widely available and well-characterized. Often the first choice for method development. | May provide insufficient retention for very polar impurities. Strong retention of highly non-polar compounds might lead to long analysis times. |

| C8 (Octylsilane) | Hydrophobic interactions, but less retentive than C18. | Shorter analysis times compared to C18 for non-polar compounds. Can offer different selectivity for closely related compounds. | May not provide enough retention for moderately polar analytes. |

| Phenyl-Hexyl | π-π interactions with aromatic rings, in addition to hydrophobic interactions. | Enhanced selectivity for aromatic compounds like benzenesulfonamides and their impurities. Can resolve isomers that are difficult to separate on alkyl-bonded phases.[1] | May exhibit secondary interactions with polar analytes due to the presence of the phenyl group. |

| Cyano (CN) | Can operate in both reversed-phase and normal-phase modes. Offers different selectivity due to dipole-dipole interactions. | Provides alternative selectivity for polar and moderately polar compounds. Can be useful when C18 and C8 columns fail to provide adequate separation.[2] | Generally less retentive than alkyl-bonded phases in reversed-phase mode. Can be less stable at extreme pH values. |

Expert Insight: For N-(3-aminopropyl)benzenesulfonamide, a Phenyl-Hexyl column often provides the best starting point due to the aromatic nature of the analyte and its key impurities. The π-π interactions can significantly enhance the resolution between the parent compound and impurities containing the benzene ring. However, a systematic screening of different column chemistries is always recommended during method development.

Mobile Phase Optimization: The Key to Fine-Tuning Separation

The mobile phase composition plays a crucial role in controlling retention and selectivity. A typical mobile phase for reversed-phase HPLC consists of an aqueous component (often with a buffer) and an organic modifier (e.g., acetonitrile or methanol).

Key Parameters for Optimization:

-

Organic Modifier: Acetonitrile generally provides lower backpressure and better UV transparency compared to methanol. However, methanol can offer different selectivity and is sometimes more effective for resolving certain peak pairs. A mixture of both can also be explored.

-

pH of the Aqueous Phase: The pH of the mobile phase is a critical parameter for ionizable compounds like N-(3-aminopropyl)benzenesulfonamide (which has a primary amine). Adjusting the pH can significantly alter the retention time and peak shape. For this analyte, a slightly acidic pH (e.g., pH 3-4) is often a good starting point to ensure the amine group is protonated, leading to better peak shape and retention on reversed-phase columns.

-

Buffer System: A suitable buffer (e.g., phosphate or acetate) is necessary to control the pH and ensure reproducible retention times. The choice of buffer should be compatible with the chosen detection method (e.g., volatile buffers for LC-MS).

A Validated Stability-Indicating HPLC Method: A Step-by-Step Protocol

The following protocol outlines a robust, stability-indicating HPLC method for the analysis of N-(3-aminopropyl)benzenesulfonamide and its impurities, developed based on the principles discussed above. This method is then subjected to rigorous validation according to International Council for Harmonisation (ICH) guidelines.[3][4]

Proposed Chromatographic Conditions

| Parameter | Condition | Rationale |

| Column | Phenyl-Hexyl (e.g., 150 mm x 4.6 mm, 3.5 µm) | Provides optimal selectivity for aromatic compounds. |

| Mobile Phase A | 0.1% Formic Acid in Water | Provides a slightly acidic pH to ensure good peak shape for the basic analyte. Volatile and suitable for LC-MS. |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Common organic modifier with good UV transparency. |

| Gradient Elution | 5% B to 95% B over 20 minutes | To ensure elution of both polar and non-polar impurities. |

| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |

| Column Temperature | 30 °C | To ensure reproducible retention times. |

| Detection | UV at 230 nm | Wavelength at which the benzene ring exhibits strong absorbance. |

| Injection Volume | 10 µL | A typical injection volume. |

Method Validation Protocol

A comprehensive validation of the analytical method is essential to demonstrate its suitability for its intended purpose.[5][6] The following validation parameters must be assessed:

3.2.1. Specificity (Forced Degradation Studies)

Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities and degradants. Forced degradation studies are performed to demonstrate the stability-indicating nature of the method.[7][8]

-

Acid Hydrolysis: 1 M HCl at 60 °C for 24 hours.

-

Base Hydrolysis: 1 M NaOH at 60 °C for 24 hours.

-

Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

-

Thermal Degradation: 105 °C for 48 hours.

-

Photolytic Degradation: Exposure to UV light (254 nm) and visible light for an extended period.

The results of the forced degradation studies should show that the main peak is well-resolved from all degradation products, and the peak purity of the main component should be confirmed using a photodiode array (PDA) detector.

3.2.2. Linearity

Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte. A minimum of five concentrations of N-(3-aminopropyl)benzenesulfonamide and its known impurities should be prepared, and the correlation coefficient (r²) should be greater than 0.999.

3.2.3. Accuracy

Accuracy is the closeness of the test results obtained by the method to the true value. It is typically assessed by performing recovery studies on a placebo spiked with known amounts of the analyte and impurities at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The recovery should be within 98.0% to 102.0%.

3.2.4. Precision

Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

-

Repeatability (Intra-assay precision): The precision of the method is determined by analyzing six replicate samples of the same batch on the same day, by the same analyst, and on the same instrument. The relative standard deviation (RSD) should be less than 2.0%.

-

Intermediate Precision (Inter-assay precision): The precision of the method is determined by analyzing the same sample on different days, by different analysts, and on different instruments. The RSD should be less than 2.0%.

3.2.5. Limit of Detection (LOD) and Limit of Quantitation (LOQ)

-

LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

-

LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

LOD and LOQ are typically determined based on the signal-to-noise ratio (3:1 for LOD and 10:1 for LOQ).

3.2.6. Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. This provides an indication of its reliability during normal usage.

Parameters to be varied:

-

Flow rate (± 0.1 mL/min)

-

Column temperature (± 2 °C)

-

Mobile phase composition (± 2% organic)

-

pH of the aqueous phase (± 0.2 units)

The system suitability parameters (e.g., resolution, tailing factor, and theoretical plates) should remain within acceptable limits for all variations.

Data Presentation and Visualization

Clear and concise presentation of data is crucial for easy interpretation and comparison.

Tabulated Validation Data (Hypothetical)

Table 1: Linearity Data

| Analyte | Range (µg/mL) | Correlation Coefficient (r²) |

| N-(3-aminopropyl)benzenesulfonamide | 1 - 100 | 0.9998 |

| Impurity A | 0.1 - 10 | 0.9995 |

| Impurity B | 0.1 - 10 | 0.9997 |

Table 2: Accuracy (Recovery) Data

| Analyte | Spiked Level | % Recovery (Mean ± SD) |

| N-(3-aminopropyl)benzenesulfonamide | 80% | 99.5 ± 0.5 |

| 100% | 100.2 ± 0.3 | |

| 120% | 100.8 ± 0.4 |

Table 3: Precision Data

| Analyte | Repeatability (%RSD) | Intermediate Precision (%RSD) |

| N-(3-aminopropyl)benzenesulfonamide | 0.8 | 1.2 |

| Impurity A | 1.1 | 1.5 |

Visualizing the Workflow

A clear workflow diagram can help in understanding the entire process of method development and validation.

Caption: HPLC Method Development and Validation Workflow.

Conclusion

The development and validation of a stability-indicating HPLC method for the analysis of N-(3-aminopropyl)benzenesulfonamide and its impurities is a scientifically rigorous process that requires careful consideration of various chromatographic parameters. A systematic approach, starting with the selection of an appropriate column and mobile phase, followed by a comprehensive validation protocol, is essential to ensure the generation of reliable and accurate data. This guide provides a framework for researchers and scientists to develop and validate robust HPLC methods that meet both scientific and regulatory standards, ultimately contributing to the development of safe and effective pharmaceutical products.

References

-

Stability-indicating HPLC method optimization using quality by design with design of experiments approach for quantitative estimation of organic related impurities of Doripenem in pharmaceutical formulations. (n.d.). Journal of Applied Pharmaceutical Science. Retrieved February 15, 2026, from [Link]

-

Proposed structures of degradation products formed under various stress conditions. (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]

-

Comparing Selectivity of Phenylhexyl and Other Types of Phenyl Bonded Phases. (n.d.). Agilent. Retrieved February 15, 2026, from [Link]

-

Hinsberg reaction. (2023, December 26). In Wikipedia. Retrieved February 15, 2026, from [Link]

-

Stability-Indicating HPLC Method Development. (n.d.). Waters. Retrieved February 15, 2026, from [Link]

-

Column Choices. (2015, April 8). Agilent. Retrieved February 15, 2026, from [Link]

-

HPLC Column Comparison Chart. (n.d.). GL Sciences. Retrieved February 15, 2026, from [Link]

-

Choosing HPLC Columns for Rapid Method Development. (2013, June 20). Agilent. Retrieved February 15, 2026, from [Link]

-

A Comparison of Superficially Porous Particle-based Column Chemistries for Peptide Mapping. (n.d.). Separation Science. Retrieved February 15, 2026, from [Link]

-

Linden, A., & Bienz, S. (1999). N-[3-(Benzenesulfonamido)propyl]benzenesulfonamide. Acta Crystallographica Section C: Crystal Structure Communications, 55(11), 1885-1887. Retrieved February 15, 2026, from [Link]

-

Singh, S., Handa, T., Narayanam, M., Sahu, A., Junwal, M., & Singh, G. (2013). LC, MSn and LC–MS/MS studies for the characterization of degradation products of amlodipine. Journal of Pharmaceutical and Biomedical Analysis, 75, 104-113. Retrieved February 15, 2026, from [Link]

-

STABILITY INDICATING RP-HPLC METHOD DEVELOPMENT AND VALIDATION FOR SIMULTANEOUS QUANTIFICATION OF ANTIHISTAMINIC & ASTHMATIC DRUGS IN BULK AND IT’S FORMULATIONS. (n.d.). Retrieved February 15, 2026, from [Link]

-

Bakshi, M., & Singh, S. (2007). Identification of imatinib mesylate degradation products obtained under stress conditions. Journal of Pharmaceutical and Biomedical Analysis, 43(4), 1276-1283. Retrieved February 15, 2026, from [Link]

-

Stability indicating HPLC method for the determination of chiral purity of r-(-)-5-[2-aminopropyl]-2-methoxybenzene sulfonamide. (n.d.). Retrieved February 15, 2026, from [Link]

-

Separation of Benzenesulfonamide, 3-amino- on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. Retrieved February 15, 2026, from [Link]

-

King, J. F., & As-Sa'd, L. J. (2002). Benzenesulfonyl chloride with primary and secondary amines in aqueous media — Unexpected high conversions to sulfonamides at high pH. Canadian Journal of Chemistry, 80(8), 1049-1055. Retrieved February 15, 2026, from [Link]

- Preparation of sulfonamide-containing antimicrobials and substrate coated therewith. (2017). Google Patents.

-

3-Amino-N-isopropylbenzenesulfonamide. (n.d.). PubChem. Retrieved February 15, 2026, from [Link]

-

(c) Tertiary amines do not react with benzenesulphonyl chloride. Note - Filo. (2023, January 31). Retrieved February 15, 2026, from [Link]

-

Yeh, M. K., & Chen, Y. L. (1995). Degradation mechanism of nefopam in solution under stressed storage conditions. Journal of pharmaceutical and biomedical analysis, 13(4-5), 453-459. Retrieved February 15, 2026, from [Link]

-

The reaction of benzenesulfonyl chloride and the primary amine group of the substituted aniline reactant is a highly efficient reaction which goes to completion. (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]

-

Pineda, L. W., & Cabezas, J. A. (2019). N-[3-(Prop-1-yn-1-yl)phenyl]benzenesulfonamide. IUCrData, 4(11), x191176. Retrieved February 15, 2026, from [Link]

Sources

- 1. chromatographyonline.com [chromatographyonline.com]

- 2. sepscience.com [sepscience.com]

- 3. Hinsberg reaction - Wikipedia [en.wikipedia.org]

- 4. agilent.com [agilent.com]

- 5. web.vscht.cz [web.vscht.cz]

- 6. researchgate.net [researchgate.net]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. researchgate.net [researchgate.net]

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.